Sennosidos
Descripción general
Descripción
Oberadilol es un derivado de piridazinona conocido por sus actividades vasodilatadoras y de bloqueo beta-adrenérgico. También exhibe acción inhibitoria de la fosfodiesterasa tipo III . Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en enfermedades cardiovasculares como la insuficiencia cardíaca y la hipertensión .
Mecanismo De Acción
Oberadilol ejerce sus efectos a través de múltiples mecanismos:
Bloqueo beta-adrenérgico: Antagoniza los receptores beta-adrenérgicos, lo que lleva a una disminución de la frecuencia cardíaca y la presión arterial.
Inhibición de la fosfodiesterasa: Al inhibir la fosfodiesterasa tipo III, aumenta los niveles de monofosfato de adenosina cíclico, lo que resulta en vasodilatación.
Acción vasodilatadora: Relaja los músculos lisos vasculares, mejorando el flujo sanguíneo y reduciendo la carga cardíaca
Aplicaciones Científicas De Investigación
Oberadilol ha sido estudiado ampliamente por sus aplicaciones en varios campos:
Química: Sirve como un compuesto modelo para estudiar la síntesis y la reactividad de los derivados de piridazinona.
Biología: La investigación se ha centrado en sus efectos en las vías de señalización celular y su potencial como agente terapéutico.
Medicina: Las actividades vasodilatadoras y de bloqueo beta-adrenérgico de Oberadilol lo convierten en un candidato para el tratamiento de enfermedades cardiovasculares.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y como un compuesto de referencia en el descubrimiento de fármacos
Análisis Bioquímico
Biochemical Properties
Sennosides are transformed into an active metabolite, rhein anthrone, in the human intestine . This transformation plays a crucial role in their biochemical reactions. The enzymes, proteins, and other biomolecules that Sennosides interact with are yet to be fully identified .
Cellular Effects
Sennosides have a significant effect on various types of cells and cellular processes. For instance, a study has shown that Sennoside A inhibited contractions in the proximal colon, reducing the passage time of luminal contents and the absorption of water .
Molecular Mechanism
The molecular mechanism of Sennosides involves their transformation into rhein anthrone in the human intestine . This transformation is believed to be the key to their purgative action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sennosides can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Métodos De Preparación
La síntesis de Oberadilol implica la reacción de diaminopiridazinona quiral con éter glicidílico quiral . Este método permite la producción de los isómeros ópticos del compuesto, que son esenciales para sus actividades farmacológicas. Los métodos de producción industrial suelen implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Oberadilol experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores comunes como hidruro de aluminio y litio pueden usarse para reducir Oberadilol.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir con reactivos como hidróxido de sodio o cianuro de potasio.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Oberadilol es único debido a sus actividades combinadas de bloqueo beta-adrenérgico e inhibición de la fosfodiesterasa. Los compuestos similares incluyen:
Propranolol: Un antagonista beta-adrenérgico no selectivo utilizado para la hipertensión y la angina.
Labetalol: Un antagonista alfa y beta adrenérgico utilizado para tratar la hipertensión.
Metoprolol: Un antagonista beta-adrenérgico selectivo utilizado para la hipertensión y la insuficiencia cardíaca.
En comparación con estos compuestos, el doble mecanismo de acción de Oberadilol proporciona un potencial terapéutico más amplio .
Propiedades
IUPAC Name |
9-[2-carboxy-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQVTOJGNYVQEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H38O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859118 | |
Record name | 5,5'-Bis(hexopyranosyloxy)-4,4'-dihydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sennoside A and B, the components of senna, are metabolized by gut bacteria into the active metabolite rheinanthrone [DB13175]. Rheinanthrone [DB13175] appears to increase cyclooxegenase 2 (COX2) expression in macrophage cells leading to an increase in prostaglandin E2 (PGE2). This increase in PGE2 is associated with a decrease in aquaporin 3 expression in mucosal epithelial cells of the large intestine. A decrease in aquaporin 3 expression likely produces the laxative effect by restricting water reabsorption by the large intestine thereby increasing fecal water content. The exact mechanism by which rheinanthrone increases COX2 expression is unknown. Rheinanthrone [DB13175] also stimulates peristalsis in the large intestine although the mechanism behind this effect is unknown. Rhein [DB13174], another active metabolite is thought to excite submucosal acetylcholinergic neurons resulting in increased chloride and prostaglandin secretion. The movement of chloride ions into the large intestine would also help to draw water into the lumen. | |
Record name | Sennosides | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
517-43-1, 81-27-6, 85085-71-8 | |
Record name | Sennoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sennoside A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sennoside [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sennosides | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sennoside A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Senna, Cassia obovata, ext. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,5'-bis(β-C-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do sennosides interact with the body to produce their laxative effect?
A1: Sennosides themselves are considered inactive until they reach the large intestine. [, ] There, colonic bacteria metabolize them into active compounds, primarily sennidins. [, , , ] These metabolites then interact with the myenteric plexus, stimulating nerves that control intestinal muscle contractions. [, , ] This stimulation increases colonic motility, leading to bowel movements. [, , , ] Studies in dogs have shown that sennosides induce "giant contractions" in the colon, which are associated with the elimination of liquid feces. []
Q2: Are there any differences in the way different sennosides act on the colon?
A2: Research suggests that various sennosides and their metabolites might have different potencies and speeds of action on colonic motility. For instance, a study in rats indicated that rhein, a metabolite of sennosides, had a less pronounced acceleration of large intestinal transit compared to sennosides and other metabolites like sennidins. []
Q3: Can the effects of sennosides on colonic motility be blocked?
A3: Yes, studies have shown that certain medications can partially block the effects of sennosides. For example, loperamide, an antidiarrheal medication, was observed to have the opposite effect of sennosides on colonic transit and myoelectric activity in cats. [] Other studies in rats have shown that indomethacin, loperamide, and calcium-channel antagonists partially antagonized the acceleration of large intestinal transit induced by sennosides. []
Q4: What is the role of prostaglandins in the laxative effect of sennosides?
A4: Some evidence suggests that prostaglandins, specifically PGE2, may play a role in mediating the colonic motor actions of sennosides. [] Research in dogs demonstrated that both intracolonic sennosides and PGE2 inhibited colonic motility and induced "giant contractions." [] Additionally, the effects of intracolonic sennosides, but not PGE2, were blocked by cyclooxygenase inhibitors. []
Q5: What analytical techniques are commonly used to quantify sennosides in plant material and pharmaceutical formulations?
A5: Several analytical techniques are employed to quantify sennosides, including:
- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying sennosides A and B. [, , , , , , , , , ]
- Fluorometry: This method is utilized to determine the total sennosides content. [, ]
- Thin-Layer Chromatography (TLC): This technique is used for both qualitative and quantitative analysis of sennosides. [, , , ]
- UV-Visible Spectrophotometry: This method can be used for the determination of total sennosides. []
Q6: Have there been any efforts to improve the delivery of sennosides to the colon?
A7: Yes, researchers have explored using drug delivery systems like guar gum-based matrix tablets to target the release of sennosides to the colon. [, ] These formulations aim to minimize drug release in the stomach and small intestine, thereby reducing potential side effects and enhancing local action in the colon. [, ]
Q7: What are the implications of variations in sennosides content among different senna products?
A8: The amount of sennosides can vary significantly between different senna-containing products, even among brands with the same formula. [, ] This variation is primarily attributed to differences in the quality of the senna raw material used. [, ] This inconsistency highlights the importance of standardization and quality control measures for senna-based products to ensure consistent efficacy and safety.
Q8: What are some of the alternative laxatives to sennosides?
A8: Alternatives to sennosides include:
- Polyethylene Glycol (PEG): This osmotic laxative draws water into the colon, softening stool. []
- Lactulose: This synthetic sugar is broken down by colonic bacteria, producing acids that draw water into the colon. []
- Bisacodyl: This stimulant laxative acts directly on the intestinal nerves, increasing motility. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.